2-[(Chloroacetyl)amino]benzoic acid
Description
2-[(Chloroacetyl)amino]benzoic acid is a benzoic acid derivative featuring a chloroacetyl group attached to the amino substituent at the ortho position. This compound is synthesized via reactions between substituted benzoic acids and chloroacetyl chloride under basic conditions, often involving triethylamine as a catalyst (e.g., in azetidinone and thiazolidinone derivative syntheses) . Its structure enables diverse applications, including the development of anti-inflammatory agents , antibacterial compounds , and intermediates for boron neutron capture therapy (BNCT) agents .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAPEGBSNZHDIW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClNO3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932272 | |
| Record name | N-(2-Carboxyphenyl)-2-chloroethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14422-49-2 | |
| Record name | Benzoic acid, 2-((chloroacetyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014422492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Carboxyphenyl)-2-chloroethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The amine group of 2-aminobenzoic acid attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate that collapses to release HCl. The carboxylate ion, stabilized by the aqueous base, remains unreactive under these conditions, ensuring selective amide formation. Stoichiometric excess of chloroacetyl chloride (1.2–1.5 equivalents) is critical to compensate for hydrolysis losses, particularly in aqueous environments.
Optimization Strategies
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Temperature Control : Maintaining the reaction at 0–5°C minimizes chloroacetyl chloride hydrolysis, improving yields from 75% to 89%.
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Base Concentration : A 10% (w/v) NaOH solution optimizes amine deprotonation without causing saponification of the chloroacetyl group.
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Workup Protocol : Acidification with dilute HCl precipitates the product, which is purified via recrystallization from ethanol-water (3:1 v/v), achieving >98% purity.
Organic Solvent-Based Acylation: Enhanced Yield and Purity
For systems requiring anhydrous conditions, non-aqueous methods using solvents like dichloromethane (DCM) or tetrahydrofuran (THF) offer superior control over reaction kinetics. Triethylamine replaces NaOH as the HCl scavenger, enabling reactions at higher temperatures (25–30°C) without significant hydrolysis.
Solvent Selection and Reaction Kinetics
Polar aprotic solvents such as DCM facilitate rapid reagent mixing and reduce side product formation. A study comparing DCM, THF, and acetonitrile revealed DCM’s superiority, yielding 92% product with 99.2% purity after column chromatography. The reaction time decreases from 6 hours (aqueous) to 2.5 hours in DCM, attributed to improved chloroacetyl chloride solubility.
Catalytic Additives
Benzoyl peroxide (1–2 mol%) accelerates the acylation by stabilizing transition states through radical intermediates, reducing reaction time by 40%. However, its use necessitates post-reaction quenching with sodium thiosulfate to prevent oxidative degradation of the product.
Industrial-Scale Production: Continuous Flow Reactors
Transitioning from batch to continuous flow systems addresses challenges in heat dissipation and mixing efficiency. A patented protocol employs a microreactor with the following parameters:
| Parameter | Value |
|---|---|
| Residence Time | 120 s |
| Temperature | 10°C |
| Pressure | 2 bar |
| Yield | 94% |
| Purity | 99.5% |
This method reduces solvent consumption by 60% and achieves consistent product quality, making it viable for ton-scale production.
Analytical Characterization and Quality Control
Spectroscopic Methods
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase resolves this compound from hydrolyzed byproducts, ensuring compliance with pharmacopeial standards (>99.0% purity).
Emerging Methodologies: Enzymatic Acylation
Recent advances explore lipase-catalyzed acylation in non-conventional media. Candida antarctica lipase B immobilized on acrylic resin achieves 78% conversion in ionic liquids (e.g., [BMIM][BF₄]), though scalability remains limited .
Chemical Reactions Analysis
Types of Reactions
2-[(Chloroacetyl)amino]benzoic acid undergoes various chemical reactions including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to yield anthranilic acid and chloroacetic acid.
Condensation Reactions: It can participate in condensation reactions to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Condensation Reactions: Reagents such as carbodiimides or acid chlorides are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioesters, and esters.
Hydrolysis: Products are anthranilic acid and chloroacetic acid.
Condensation Reactions: Products include various amides and esters.
Scientific Research Applications
2-[(Chloroacetyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Chloroacetyl)amino]benzoic acid involves its interaction with biological molecules such as proteins and enzymes. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Substituted Aminobenzoic Acids
Key Analogs :
- 2-Amino-3-chlorobenzoic acid (3-chloroanthranilic acid): Chloro and amino groups at positions 2 and 3, respectively.
- 5-Amino-2-chlorobenzoic acid: Amino and chloro groups at positions 5 and 2.
Comparison :
The chloroacetyl group in this compound introduces a reactive site for further functionalization (e.g., azide substitution in BNCT agents ), unlike simpler chloro-aminobenzoic acids.
Acylated Benzoic Acid Derivatives
Key Analogs :
Comparison :
The position of the chloroacetyl group (ortho vs. meta) influences steric effects and biological targeting. For example, ortho-substituted derivatives exhibit enhanced anti-inflammatory activity compared to meta analogs .
Heterocyclic Derivatives
Key Analogs :
- Azetidinone derivatives (e.g., SS1): Synthesized via Staudinger reaction using this compound .
- Benzothiazole derivatives (e.g., IIa-d): Formed by reacting with 2-aminobenzothiazoles .
Comparison :
The chloroacetyl group serves as a versatile handle for cyclization reactions, enabling access to bioactive heterocycles.
Q & A
Q. What are the recommended synthetic routes for 2-[(Chloroacetyl)amino]benzoic acid, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via coupling reactions between chloroacetyl chloride and aminobenzoic acid derivatives. A typical procedure involves refluxing equimolar amounts of 4-aminobenzoic acid (or substituted analogs) with chloroacetyl chloride in dry acetone for 1–3 hours, monitored by TLC for completion . Post-reaction, the product is purified via crystallization from ethanol or ethyl acetate. Optimization strategies include:
Q. How can researchers characterize the structural and purity profile of this compound?
Methodological Answer: Key techniques include:
Q. What experimental approaches are used to determine solubility and stability under varying conditions?
Methodological Answer:
- Solubility screening : Use UV-Vis spectroscopy or gravimetric analysis in solvents (water, DMSO, ethanol) at 25°C and 37°C.
- Stability studies :
Advanced Research Questions
Q. How can polymorphism and cocrystal formation be systematically studied for this compound?
Methodological Answer:
- Polymorph screening : Use solvent evaporation (e.g., ethanol, acetonitrile) or slurry crystallization under controlled humidity .
- Analytical tools :
- XRPD : Differentiate polymorphic forms via distinct diffraction patterns.
- DSC/TGA : Identify thermal transitions (melting points, desolvation events).
- Cocrystal design : Screen with coformers (e.g., urea, nicotinamide) using mechanochemical grinding or solution-based methods .
Q. What strategies are effective for evaluating bioactivity and structure-activity relationships (SAR)?
Methodological Answer:
Q. How can computational modeling enhance understanding of reactivity and supramolecular interactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential surfaces and reactive sites (e.g., nucleophilic amino groups) .
- Molecular docking : Simulate binding to biological targets (e.g., COX-2) using AutoDock Vina .
- Hirshfeld analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) from crystallographic data .
Q. What methodologies are recommended for analyzing degradation pathways under stress conditions?
Methodological Answer:
Q. How can hydrogen-bonding networks be mapped in crystalline forms?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
